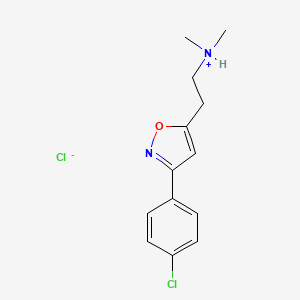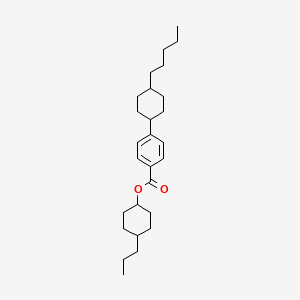
2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide typically involves the reaction of appropriate amines and carboxylic acids or their derivatives. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide can be compared with other similar compounds such as:
N-Ethyl-2,3-dimethylvaleramide: This compound lacks the sec-butyl group, which may affect its chemical reactivity and biological activity.
2-sec-Butyl-2,3-dimethylvaleramide: This compound lacks the N-ethyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
59410-27-4 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-butan-2-yl-N-ethyl-2,3-dimethylpentanamide |
InChI |
InChI=1S/C13H27NO/c1-7-10(4)13(6,11(5)8-2)12(15)14-9-3/h10-11H,7-9H2,1-6H3,(H,14,15) |
InChI Key |
MDYMPPDUOKNKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)CC)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)








